![molecular formula C9H15N3O2 B231337 2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol
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Overview
Description
2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as HMPA and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of HMPA is not fully understood, but it is believed to act as a Lewis base and coordinate with certain metal ions, thereby enhancing the reactivity of the metal complex. HMPA has also been found to solvate certain ions and stabilize reactive intermediates.
Biochemical and physiological effects:
HMPA has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has low acute toxicity. HMPA has also been found to have low skin irritation potential.
Advantages and Limitations for Lab Experiments
HMPA has several advantages in lab experiments, including its ability to solvate certain metal ions and stabilize reactive intermediates. It also has a high boiling point and low viscosity, making it an ideal solvent for certain reactions. However, HMPA has limitations, including its high cost and limited availability. It also has a strong odor and can cause skin irritation.
Future Directions
There are several future directions related to HMPA, including its potential use as a solvent in organic reactions and as a ligand in coordination chemistry. HMPA could also be used in the synthesis of new organic compounds with enhanced reactivity. Further research is needed to fully understand the mechanism of action of HMPA and its potential applications in various fields.
Synthesis Methods
HMPA can be synthesized using different methods, including the reaction of 6-methyl-3-pyridazinecarboxylic acid with 2-aminoethanol in the presence of a coupling reagent. Another method involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with 2-chloroethanol in the presence of a base. The yield of HMPA obtained from these methods ranges from 50% to 70%.
Scientific Research Applications
HMPA has been used in various scientific research applications, including as a solvent and co-solvent in organic chemistry reactions. It has also been used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates. HMPA has been found to enhance the reactivity of certain compounds and has been used in the synthesis of various organic compounds.
properties
Product Name |
2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(6-methylpyridazin-3-yl)amino]ethanol |
InChI |
InChI=1S/C9H15N3O2/c1-8-2-3-9(11-10-8)12(4-6-13)5-7-14/h2-3,13-14H,4-7H2,1H3 |
InChI Key |
WQRYRBVVXNWMDE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)N(CCO)CCO |
Canonical SMILES |
CC1=NN=C(C=C1)N(CCO)CCO |
Origin of Product |
United States |
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